乙酰氧基七甲基环四硅氧烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties like acidity or basicity, reactivity with common reagents, and stability are also studied .科学研究应用

Cancer Immunotherapy Enhancement

Cyclodextrins (CDs) have gained attention in cancer immunotherapy due to their ability to improve drug solubility and enhance immune responses. In particular, D4 has been investigated for its potential in this field. By encapsulating immunodrugs within D4-based carriers, researchers aim to achieve targeted drug delivery, improved bioavailability, and enhanced therapeutic effects. However, further studies are needed to optimize D4-based formulations and understand their interactions with the immune system .

Analytical Separation Science

D4 can serve as a useful stationary phase in gas chromatography (GC) and liquid chromatography (LC). Its unique structure allows for efficient separation of volatile compounds, making it valuable in environmental analysis, food safety, and pharmaceutical quality control. Researchers have explored D4-modified stationary phases to enhance resolution and sensitivity in separation techniques .

Materials Science: Silicone Surfactants

Silicone surfactants play a crucial role in various applications, including personal care products, coatings, and industrial processes. D4-based silicone surfactants exhibit excellent wetting properties, surface activity, and emulsification capabilities. Their simple molecular structure allows for precise control over surface tension, making them desirable for formulators and manufacturers .

Biomedical Applications: Drug Delivery Systems

D4 and its derivatives have been investigated as carriers for controlled drug delivery. Their cyclic structure provides a hydrophobic cavity that can encapsulate hydrophobic drugs, protecting them from degradation and facilitating sustained release. Researchers explore D4-based micelles, nanoparticles, and hydrogels for targeted drug delivery .

Cosmetic Formulations

In cosmetics, D4 serves as a volatile silicone fluid. It imparts a silky feel, enhances spreadability, and improves skin absorption of active ingredients. D4 is commonly found in hair care products, skin creams, and antiperspirants. However, its use has raised environmental concerns, leading to regulatory restrictions in some regions .

Industrial Lubricants and Sealants

D4’s low viscosity and thermal stability make it suitable for lubricating and sealing applications. It finds use in mechanical systems, automotive components, and industrial machinery. As a lubricant, D4 reduces friction and wear, extending the lifespan of moving parts. Additionally, it acts as a sealant in gaskets and o-rings, preventing leaks and ensuring proper functioning .

作用机制

安全和危害

未来方向

属性

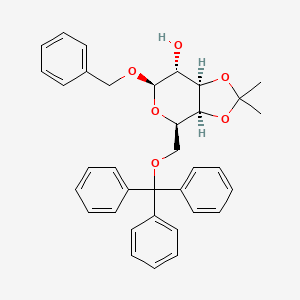

IUPAC Name |

(2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24O6Si4/c1-9(10)11-19(8)14-17(4,5)12-16(2,3)13-18(6,7)15-19/h1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKJCIRRALFVIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O6Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701263 |

Source

|

| Record name | 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetoxyheptamethylcyclotetrasiloxane | |

CAS RN |

14697-86-0 |

Source

|

| Record name | 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)